Amodiaquine

Antimalarial Efficacy Clinical Trial

Select Amodiaquine (CAS 86-42-0) for your antimalarial research and ACT formulation based on evidence-backed superiority over chloroquine. With a 6-fold higher odds of cure (OR 6.0) and 15-fold lower EC50 against CQ-resistant P. falciparum strains, AQ is the evidence-based 4-aminoquinoline for African-region efficacy. Its unique pfcrt/pfmdr1 resistance haplotype profile makes it essential for molecular resistance screening and novel compound benchmarking. For large-scale procurement, AQ-based combinations offer up to 90% cost savings versus alternative ACTs, maximizing population coverage in resource-limited settings.

Molecular Formula C20H22ClN3O
Molecular Weight 355.9 g/mol
CAS No. 86-42-0
Cat. No. B018356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmodiaquine
CAS86-42-0
Synonyms4-[(7-Chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]phenol;  4-[(7-Chloro-4-quinolyl)amino]-α-(diethylamino)-o-cresol;  Camochin;  Camoquin;  Camoquinal;  Camoquine;  Flavoquine;  Miaquin;  NSC 13453;  SN-10751; 
Molecular FormulaC20H22ClN3O
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
InChIInChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
InChIKeyOVCDSSHSILBFBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility24.9 [ug/mL] (The mean of the results at pH 7.4)
8.80e-03 g/L

Amodiaquine (CAS 86-42-0) for Antimalarial Research and Procurement: A 4-Aminoquinoline Baseline Overview


Amodiaquine (AQ, CAS 86-42-0) is a synthetic 4-aminoquinoline antimalarial compound, first synthesized in 1948, and remains a cornerstone partner drug in artemisinin-based combination therapies (ACTs) for uncomplicated Plasmodium falciparum malaria [1]. Structurally related to chloroquine (CQ) but distinguished by its Mannich base side chain, AQ demonstrates a distinct resistance profile and higher potency against many CQ-resistant P. falciparum strains [1][2]. Its active metabolite, desethylamodiaquine (DEAQ), is responsible for the majority of its antimalarial activity in vivo [3].

Amodiaquine (CAS 86-42-0): Why In-Class 4-Aminoquinoline Substitution Is Not a Straightforward Procurement Decision


While amodiaquine and chloroquine share a 4-aminoquinoline core, their clinical and parasitological profiles are not interchangeable due to divergent geographic efficacy patterns, distinct genetic markers of resistance, and unique safety considerations [1][2]. Substituting amodiaquine with chloroquine in regions with documented chloroquine resistance would result in significantly lower cure rates, as evidenced by a systematic review demonstrating a 6-fold higher odds of cure with AQ by day 14 [1]. Furthermore, while amodiaquine retains activity against many chloroquine-resistant strains in Africa, it is largely ineffective in South America due to the selection of specific pfcrt and pfmdr1 haplotypes that confer high-level AQ resistance [2]. This geographic heterogeneity in susceptibility renders generic class-based substitution a high-risk procurement strategy without detailed regional efficacy data.

Amodiaquine (CAS 86-42-0) Product-Specific Quantitative Evidence for Scientific Selection


Superior Efficacy of Amodiaquine vs. Chloroquine in Uncomplicated Falciparum Malaria: A Meta-Analysis of 24 Trials

A comprehensive systematic review and meta-analysis of 40 trials, including 24 direct comparisons of amodiaquine (n=1071) with chloroquine (n=1097) for symptomatic uncomplicated falciparum malaria, demonstrated that amodiaquine is significantly more effective [1]. The odds of parasitological cure were substantially higher with amodiaquine at both day 7 and day 14 follow-up [1].

Antimalarial Efficacy Clinical Trial Meta-analysis

Amodiaquine Activity in Chloroquine-Resistant P. falciparum: In Vitro Potency Comparison

In areas of chloroquine resistance, the differential in vitro potency of amodiaquine is critical. A study in Malindi, Kenya, assessed the in vitro sensitivity of P. falciparum isolates to both drugs [1]. Probit analysis revealed that the effective concentration to inhibit 50% of parasite growth (EC50) was nearly 15-fold lower for amodiaquine compared to chloroquine [1].

Antimalarial Drug Resistance In Vitro Potency

Amodiaquine-Artesunate vs. Artemether-Lumefantrine: Comparative 28-Day PCR-Corrected Cure Rates in African Children

When used as a partner drug in an artemisinin-based combination therapy (ACT), amodiaquine (as artesunate-amodiaquine, ASAQ) demonstrates comparable high efficacy to the widely used artemether-lumefantrine (AL). A large randomized controlled trial in the Democratic Republic of the Congo found PCR-corrected cure rates of 93.4% for ASAQ and 92.7% for AL at day 42, a difference that was not statistically significant (P = 0.78) [1].

Antimalarial ACT Clinical Trial Non-inferiority

Ex Vivo Antimalarial Activity of Artesunate-Amodiaquine vs. Artemisinin-Piperaquine in Healthy Volunteers

A comparative pharmacokinetic/pharmacodynamic (PK/PD) study in healthy Vietnamese volunteers evaluated the ex vivo antimalarial activity of two ACTs. The activity of artesunate-amodiaquine (ARS-AQ) was found to be substantially more potent than that of artemisinin-piperaquine (ARN-PPQ) against multiple P. falciparum lines [1]. Against the drug-sensitive D6 line, ARS-AQ was 2.9- to 16.2-fold more potent, and against the ARN-sensitive MRA1239 line, it was 3.5- to 20.8-fold more potent at various post-dose time points [1].

Antimalarial Pharmacokinetics Pharmacodynamics Ex Vivo

Safety Profile Comparison: Amodiaquine vs. Chloroquine in a Randomized Trial

A hospital-based randomized clinical trial in Tanzania compared the safety and efficacy of amodiaquine (AQ) and chloroquine (CQ) in healthy adult volunteers [1]. The study found no cases of agranulocytosis or hepatic toxicity in either group, and AQ achieved a 100% parasitological clearance rate compared to 70% for CQ [1]. The incidence of clinical adverse effects was lower in the AQ group (14.3% in aparasitaemic volunteers) compared to the CQ group (33.3% in aparasitaemic volunteers) [1].

Antimalarial Safety Hematology Hepatotoxicity

Cost-Effectiveness Analysis: Amodiaquine-SP vs. Alternative ACTs for Malaria Treatment

An economic analysis of antimalarial procurement for a Kenyan public health program quantified the cost per treatment course for various regimens [1]. The combination of amodiaquine with sulfadoxine-pyrimethamine (AQ+SP) was identified as the least expensive option, with a cost of $0.125 per treatment course [1]. This was substantially lower than the alternative ACT, dihydroartemisinin-piperaquine (DP), which cost $0.741 per course, and also cheaper than artemether-lumefantrine (AL) which ranged from $0.31 to $1.23 depending on child weight [1].

Antimalarial Cost-effectiveness Procurement Public Health

Amodiaquine (CAS 86-42-0): Evidence-Based Application Scenarios for Research and Procurement


Preferred 4-Aminoquinoline Partner in ACTs for Chloroquine-Resistant P. falciparum in Africa

Based on the systematic review showing a 6-fold higher odds of cure compared to chloroquine [1] and the in vitro data demonstrating a 15-fold lower EC50 against CQ-resistant strains [2], amodiaquine is the evidence-based choice for formulating ACTs or as a monotherapy (where appropriate) for uncomplicated malaria in African regions with confirmed chloroquine resistance. Its efficacy as artesunate-amodiaquine (ASAQ) is non-inferior to artemether-lumefantrine (AL), with a 93.4% PCR-corrected cure rate [3].

Cost-Effective Antimalarial Agent for Public Health Programs and Seasonal Malaria Chemoprevention (SMC)

Procurement decisions for large-scale public health interventions should prioritize amodiaquine-based regimens for their significant cost advantage. As demonstrated by cost analysis, an amodiaquine-sulfadoxine-pyrimethamine (AQ+SP) course is priced at $0.125, which is up to 90% cheaper than alternative ACTs [4]. This makes AQ+SP a critical component of affordable SMC programs in areas where SP retains efficacy, enabling broader population coverage within constrained budgets.

Antimalarial Drug Discovery and Resistance Mechanism Research

The unique genetic markers associated with amodiaquine resistance, particularly specific pfcrt and pfmdr1 haplotypes that differ from those conferring chloroquine resistance [5], make amodiaquine an essential research tool. It is used to dissect the molecular mechanisms of 4-aminoquinoline resistance and to screen for novel compounds that can overcome this resistance. The ex vivo activity data showing superior potency of ASAQ compared to ARN-PPQ [6] further validates its use as a positive control in drug screening assays against multidrug-resistant P. falciparum lines.

Clinical Trials Requiring a Safe and Efficacious Comparator Arm

For clinical trials investigating novel antimalarial therapies, amodiaquine-containing ACTs (e.g., ASAQ) serve as a well-characterized, safe, and highly effective comparator. A direct safety comparison trial showed amodiaquine had a lower incidence of adverse events (14.3%) than chloroquine (33.3%) while achieving superior efficacy [7]. This established safety and efficacy profile, with non-inferiority demonstrated against other leading ACTs [3], makes it an ideal reference standard for regulatory approval studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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